Velutin

Vue d'ensemble

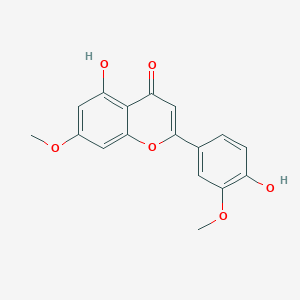

Description

La velutine est une flavone, un type de flavonoïde, qui est une classe de composés naturels largement distribués dans le règne végétal. Elle est isolée de sources telles que le Xylosma velutina et l'açai. La velutine présente diverses activités biologiques, notamment des effets blanchissants de la peau (anti-mélanogènes), ainsi que des activités anti-inflammatoires, anti-allergiques, antioxydantes et antimicrobiennes potentielles .

Méthodes De Préparation

La velutine peut être obtenue par hydrolyse assistée par micro-ondes d'extraits glycosidiques de plantes comme le gui coréen. Le processus implique la soumission de l'extrait glycosidique à un rayonnement micro-ondes en conditions acides, ce qui entraîne la formation d'un extrait flavonoïde aglycone. Cet extrait est ensuite soumis à une chromatographie sur colonne de gel de silice en utilisant un gradient de dichlorométhane-méthanol pour isoler la velutine .

Analyse Des Réactions Chimiques

La velutine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La substitution de groupes fonctionnels aux positions C5, C7, C3′ et C4′ du squelette de la flavone par des fonctionnalités hydrogène, hydroxyle et méthoxy affecte ses activités biologiques. Par exemple, la coexistence d'hydroxyle et de méthoxy aux positions C5 et C7 est essentielle pour inhiber l'activité de la tyrosinase, tandis que les composés 1,2-diol substitués en C3′ et C4′ induisent l'apoptose des cellules de mélanome .

Applications de la recherche scientifique

La velutine a été largement étudiée pour ses applications dans la recherche scientifique. Elle a montré des résultats prometteurs dans l'inhibition de la biosynthèse de la mélanine, ce qui en fait un candidat potentiel pour les produits blanchissants de la peau. De plus, la velutine présente des propriétés anti-inflammatoires en réduisant la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale (TNF)-α et l'interleukine (IL)-6 par l'inhibition de l'activation de NF-κB et de la voie MAPK .

Mécanisme d'action

La velutine exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle inhibe la biosynthèse de la mélanine en inhibant l'activité de la tyrosinase, qui est une enzyme clé de la voie de synthèse de la mélanine . De plus, la velutine réduit la production de cytokines pro-inflammatoires en inhibant l'activation de NF-κB et en bloquant la dégradation de l'inhibiteur de NF-κB, ainsi qu'en inhibant la phosphorylation de la protéine kinase activée par le mitogène (MAPK) p38 et JNK .

Applications De Recherche Scientifique

Velutin has been extensively studied for its scientific research applications. It has shown promising results in inhibiting melanin biosynthesis, making it a potential candidate for skin whitening products. Additionally, this compound exhibits anti-inflammatory properties by reducing the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 through the inhibition of NF-κB activation and MAPK pathway .

Mécanisme D'action

Velutin exerts its effects through various molecular targets and pathways. It inhibits melanin biosynthesis by inhibiting tyrosinase activity, which is a key enzyme in the melanin synthesis pathway . Additionally, this compound reduces the production of proinflammatory cytokines by inhibiting NF-κB activation and blocking the degradation of the inhibitor of NF-κB, as well as inhibiting mitogen-activated protein kinase (MAPK) p38 and JNK phosphorylation .

Comparaison Avec Des Composés Similaires

La velutine est unique parmi les flavones en raison de ses puissantes activités anti-inflammatoires et anti-mélanogènes. Des composés similaires incluent la lutéoline, l'apigénine et la chrysoeriol, qui sont également des flavones aux propriétés anti-inflammatoires. La velutine présente une plus grande puissance dans la réduction de la production de cytokines pro-inflammatoires et l'inhibition de la biosynthèse de la mélanine par rapport à ces composés .

Activité Biologique

Velutin is a flavonoid compound primarily derived from plants such as mistletoe. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-melanogenic properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Properties

This compound is classified as a flavonoid, specifically a flavone, characterized by its hydroxyl groups which significantly contribute to its biological activities. The structure of this compound allows it to interact with various biological pathways, making it a subject of interest in pharmacological studies.

2. Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits potent anti-inflammatory properties. A study investigating its effects on osteoarthritis (OA) revealed that this compound protects against cartilage degradation and subchondral bone loss by inhibiting the p38 signaling pathway. This pathway is crucial in mediating inflammatory responses, and this compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β highlights its therapeutic potential in inflammatory diseases .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Effect of this compound | Mechanism |

|---|---|---|

| TNF-α | Inhibition | p38 pathway inhibition |

| IL-1β | Inhibition | NF-κB pathway inhibition |

3. Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is vital for neutralizing free radicals in biological systems. A study reported that this compound derivatives exhibited dose-dependent radical scavenging activity, with the presence of hydroxyl groups being critical for this effect .

Table 2: Radical Scavenging Activity of this compound Derivatives

| Compound | EC50 (μM) | Activity Level |

|---|---|---|

| V8 | 5.47 | High |

| V11 | 100.13 | Moderate |

| V10 | N/A | No significant effect |

4. Anti-Melanogenic Properties

This compound has shown promise in inhibiting melanogenesis, making it a potential candidate for skin-whitening applications. In vitro studies demonstrated that this compound and its derivatives significantly reduced melanin synthesis in melanoma cells stimulated by α-melanocyte stimulating hormone (α-MSH). The structural analysis indicated that certain substitutions on the flavone backbone enhance this inhibitory effect .

Case Study: Melanogenesis Inhibition

A study involving B16F10 melanoma cells showed that treatment with specific this compound derivatives led to a significant decrease in melanin content compared to controls. Notably, compounds V1, V3, and V4 achieved over 80% inhibition of tyrosinase activation, an enzyme critical for melanin production.

5. Cytotoxicity Studies

While this compound exhibits beneficial effects, its cytotoxicity has also been evaluated. Research indicated that certain derivatives could induce apoptosis in melanoma cells at specific concentrations . This duality suggests that while this compound can be therapeutic, careful consideration of dosage is essential.

Table 3: Cytotoxic Effects of this compound Derivatives on Melanoma Cells

| Compound | Concentration (μM) | Cell Death Rate (%) |

|---|---|---|

| V8 | 20 | 71.8 |

| V10 | 20 | 24.0 |

| V11 | 20 | 69.7 |

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCUOVBWAWAQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180421 | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25739-41-7 | |

| Record name | Velutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25739-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.